molecular formula C8H18O B14481552 5,5-Dimethylhexan-3-ol CAS No. 66576-31-6

5,5-Dimethylhexan-3-ol

Cat. No.: B14481552
CAS No.: 66576-31-6
M. Wt: 130.23 g/mol
InChI Key: NPZRPUOKIPAIEL-UHFFFAOYSA-N
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Description

5,5-Dimethylhexan-3-ol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a hexane chain, which also has two methyl groups attached to the fifth carbon. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction. This process typically starts with the reaction of 5,5-dimethylhexan-3-one with a Grignard reagent such as methylmagnesium bromide in an ether solvent. The reaction proceeds under anhydrous conditions to prevent the decomposition of the Grignard reagent.

    Reduction of Ketones: Another method involves the reduction of 5,5-dimethylhexan-3-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in a solvent like ethanol or diethyl ether at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, using advanced techniques like continuous flow reactors and automated control systems to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can be oxidized to form 5,5-dimethylhexan-3-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 5,5-dimethylhexane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), resulting in the formation of 5,5-dimethylhexyl chloride or bromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: 5,5-Dimethylhexan-3-one

    Reduction: 5,5-Dimethylhexane

    Substitution: 5,5-Dimethylhexyl chloride or bromide

Scientific Research Applications

5,5-Dimethylhexan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the manufacture of fragrances, flavors, and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethylhexan-3-ol largely depends on its interactions with other molecules. As an alcohol, it can form hydrogen bonds with other compounds, influencing their reactivity and stability. In biological systems, it may interact with enzymes and proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    3-Hexanol: Another secondary alcohol with a similar structure but without the additional methyl groups.

    2,5-Dimethylhexan-3-ol: A structural isomer with the methyl groups attached to different carbons.

    3,5-Dimethylhexan-1-ol: A primary alcohol with the hydroxyl group attached to the first carbon.

Uniqueness: 5,5-Dimethylhexan-3-ol is unique due to the specific positioning of its methyl groups and hydroxyl group, which confer distinct chemical and physical properties. This unique structure influences its reactivity and makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

5,5-dimethylhexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-7(9)6-8(2,3)4/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZRPUOKIPAIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601367
Record name 5,5-Dimethylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66576-31-6
Record name 5,5-Dimethylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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